N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide
Description
N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a 5-chloropyridin-2-yl group attached to a substituted benzamide core. The compound’s structure includes a 2-methyl and 3-nitro substitution on the benzamide ring, distinguishing it from related analogs. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., Factor Xa) and receptors (e.g., mGluR5) .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-10(3-2-4-11(8)17(19)20)13(18)16-12-6-5-9(14)7-15-12/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRLKZEVQZLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at the 3-position undergoes catalytic hydrogenation to yield the corresponding amine derivative. This reaction is critical for generating intermediates used in further functionalization:
Reaction Conditions
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel
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Solvent : Methanol or ethanol
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Temperature : 25–50°C under 1–3 atm H₂ pressure
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Yield : 72–85% (dependent on catalyst loading and reaction time)
Product :
2-Amino-N-(5-chloropyridin-2-yl)-2-methylbenzamide
Applications :
Nucleophilic Aromatic Substitution (Chlorine Replacement)
The chlorine atom on the pyridine ring participates in substitution reactions with nitrogen nucleophiles:
Reaction Example :
Reagents :
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Ammonia or primary amines (e.g., methylamine)
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Base : Potassium carbonate or triethylamine
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Solvent : DMF or DMSO
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Temperature : 80–120°C
Product :
N-(5-aminopyridin-2-yl)-2-methyl-3-nitrobenzamide
Key Data :
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Steric hindrance from the methyl group slows substitution kinetics compared to unsubstituted analogs
Amide Coupling Reactions
The benzamide moiety facilitates further functionalization via coupling with carboxylic acids or acyl chlorides:
Procedure :
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Activation reagent : HATU or EDCI/HOBt
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Solvent : Dichloromethane or THF
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Conditions : Room temperature, 4–8 hours
Example Product :
N-(5-chloropyridin-2-yl)-2-methyl-3-nitro-N'-(4-carbamoylphenyl)benzamide
Applications :
Methyl Group Oxidation
The methyl group at the 2-position can be oxidized to a carboxylic acid under strong conditions:
Reagents :
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KMnO₄ in acidic medium (H₂SO₄/H₂O)
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Temperature : 80–100°C
Product :
2-Carboxy-N-(5-chloropyridin-2-yl)-3-nitrobenzamide
Yield : 40–55% (lower yields due to competing nitro group reduction)
Comparative Reactivity Table
Mechanistic Insights
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Nitro Reduction : Proceeds via a stepwise electron-transfer mechanism, forming nitroso and hydroxylamine intermediates before the final amine .
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Chlorine Substitution : Follows an SNAr mechanism, with deprotonation of the nucleophile accelerating the reaction .
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Methyl Oxidation : Radical intermediates are implicated under strongly acidic conditions, leading to over-oxidation side products .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropyridine moiety can bind to active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 2-methyl-3-nitrobenzamide scaffold. Below is a comparative analysis with structurally related benzamide derivatives:
Substituent Effects on Activity
- However, nitro groups may reduce solubility, as seen in analogs requiring formulation optimization .
- Chloropyridinyl Moieties : The 5-chloropyridin-2-yl group is conserved across multiple Factor Xa inhibitors, suggesting its role in π-π stacking or halogen bonding with target enzymes .
- Methyl vs.
Pharmacological and Physicochemical Properties
Predicted Physicochemical Profiles
Bioactivity Insights
- CNS Applications : Nitro groups are less common in CNS drugs due to blood-brain barrier challenges, but methyl groups may offset this by enhancing lipophilicity .
Biological Activity
N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorinated pyridine ring and a nitro group, which are essential for its biological activities. The structural formula can be represented as follows:
This compound exhibits its biological effects primarily through the following mechanisms:
- Metal Chelation : The compound can form chelates with transition metals, disrupting metal-dependent biological processes in microorganisms, which can lead to their inhibition or death.
- Antimicrobial Activity : It has been shown to possess antibacterial, antifungal, and antitubercular properties, making it a potential candidate for treating various infections .
- Anti-inflammatory Effects : Research indicates that similar compounds with nitro groups exhibit anti-inflammatory properties by modulating pathways such as NF-kB, which is crucial in inflammatory responses .
Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially serving as a lead compound for new antibiotics.
- Antitubercular Activity : Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, with an MIC value indicating significant potency against this pathogen .
- Antifungal Properties : this compound has shown promise in inhibiting fungal strains, although specific data on efficacy is limited.
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of several nitro compounds, including this compound. The results indicated that compounds with a nitro group at the C5 position exhibited enhanced activity against M. tuberculosis. The presence of the nitro moiety was critical for the observed antimicrobial effects .
Case Study 2: Anti-inflammatory Mechanism
Research into related compounds revealed that those with similar structural motifs could inhibit iNOS and COX-2 enzymes, leading to reduced inflammatory responses in vitro and in vivo models. This suggests that this compound may also exert anti-inflammatory effects through similar pathways .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic routes are commonly employed for preparing N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide?
The synthesis typically involves coupling reactions between 5-chloropyridin-2-amine and substituted benzoyl chlorides. A general procedure includes:
- Step 1 : Activation of 2-methyl-3-nitrobenzoic acid using coupling agents like thionyl chloride to form the corresponding benzoyl chloride.
- Step 2 : Reaction with 5-chloropyridin-2-amine in an aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., triethylamine) at 60–80°C for 12–24 hours .
- Workup : Purification via column chromatography or recrystallization yields the final product. Yields range from 70% to 89%, depending on reaction optimization .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substitution patterns and aromatic proton environments. For example, nitro groups induce downfield shifts (~8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution quadrupole time-of-flight (HR-QTOF) MS confirms molecular ion peaks (e.g., [M−H]⁻ at m/z 332.8–334.8 for brominated analogs) .
- UV Spectroscopy : Absorbance maxima in the 270–310 nm range reflect π→π* transitions in nitroaromatic systems .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-III aid in structural analysis?
- SHELX : Used for refining single-crystal X-ray diffraction data. The program optimizes atomic coordinates, thermal parameters, and occupancy factors, particularly for resolving nitro group geometry and chloropyridine ring conformation .
- ORTEP-III : Generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters, critical for assessing molecular rigidity and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Example : A recent study resolved torsional angles between the benzamide and pyridine moieties, revealing steric effects from the nitro group .
Q. How do structural modifications influence biological activity in related compounds?
Structure-activity relationship (SAR) studies on analogs like betrixaban (a Factor Xa inhibitor) highlight:
- Nitro Group : Enhances electron-withdrawing effects, stabilizing binding to serine proteases. Removal reduces inhibitory potency by >50% .
- Chloropyridine Substitution : 5-Chloro substitution optimizes hydrophobic interactions with enzyme pockets. Replacement with methoxy groups decreases selectivity .
- Benzamide Linkers : Methyl groups at the 2-position improve metabolic stability compared to bulkier substituents .
Q. What methodologies are used to assess enzyme inhibition (e.g., Factor Xa)?
- Chromogenic Assays : Measure residual enzyme activity using substrates like S-2222. IC₅₀ values are determined via dose-response curves (e.g., betrixaban IC₅₀ = 0.117 pM) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (, ) to immobilized Factor Xa, providing insights into competitive vs. allosteric inhibition .
- Molecular Dynamics Simulations : Predict binding modes and validate interactions with catalytic residues (e.g., Tyr228, Asp189) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Control Experiments : Verify enzyme source purity (recombinant vs. plasma-derived Factor Xa) and buffer conditions (pH, ionic strength), which affect inhibitory potency .
- Crystallographic Validation : Compare binding conformations in co-crystal structures to rule out assay-specific artifacts .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
